molecular formula C11H9BrO3 B2734589 Methyl 6-bromo-2-methyl-benzofuran-3-carboxylate CAS No. 2306270-67-5

Methyl 6-bromo-2-methyl-benzofuran-3-carboxylate

Cat. No.: B2734589
CAS No.: 2306270-67-5
M. Wt: 269.094
InChI Key: POTSUIHUWLMESK-UHFFFAOYSA-N
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Description

Methyl 6-bromo-2-methyl-benzofuran-3-carboxylate (CAS 2306270-67-5) is a brominated benzofuran derivative offered for research use in early discovery and investigative studies. This compound is strictly for laboratory research use and is not intended for diagnostic or therapeutic applications. Benzofuran scaffolds are recognized as privileged structures in medicinal chemistry due to their wide spectrum of biological activities. Research indicates that benzofuran derivatives demonstrate significant anticancer properties , showing promising activity against various human cancer cell lines, including non-small-cell lung cancer (NSCLC), leukemia, and others . The bromine substitution on the benzofuran core is a common structural motif explored to enhance biological activity and modulate electronic properties . Furthermore, structurally similar halogenated benzofuran compounds have exhibited antimicrobial activity , particularly against Gram-positive bacteria such as Staphylococcus aureus and fungal strains like Candida albicans . Researchers value this compound as a key synthetic intermediate for constructing more complex molecular architectures, such as benzofuran-indole hybrids, which are investigated for their selective inhibitory action against specific biological targets .

Properties

IUPAC Name

methyl 6-bromo-2-methyl-1-benzofuran-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9BrO3/c1-6-10(11(13)14-2)8-4-3-7(12)5-9(8)15-6/h3-5H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POTSUIHUWLMESK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(O1)C=C(C=C2)Br)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9BrO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Chemistry

In the realm of chemistry, methyl 6-bromo-2-methyl-benzofuran-3-carboxylate serves as a valuable building block for the synthesis of more complex molecules. Its functional groups allow for further modifications, making it instrumental in organic synthesis. The compound can undergo various reactions, including:

  • Oxidation : Converting functional groups to higher oxidation states.
  • Reduction : Transforming nitro groups to amines.
  • Substitution : Replacing bromine with other substituents .

Biology

The biological implications of this compound are significant, particularly regarding its potential antimicrobial and anticancer properties. Studies have indicated that derivatives of benzofuran compounds exhibit notable biological activities, including:

  • Antimicrobial Activity : Investigated for effectiveness against various pathogens.
  • Anticancer Potential : Explored for its ability to inhibit cancer cell proliferation .

Medicine

In medicinal chemistry, this compound is being studied for its therapeutic effects. Its interactions with biological targets such as enzymes and receptors can provide insights into its mechanism of action. Research has shown that similar compounds interact with neurotransmitter systems, suggesting potential applications in treating neurological disorders .

Industry

This compound is utilized in the production of specialty chemicals and materials. Its versatility allows it to be employed in the synthesis of agrochemicals and dyes, contributing to various industrial applications .

Case Study 1: Antimicrobial Activity

A study published in the Journal of Antimicrobial Chemotherapy evaluated the antimicrobial efficacy of this compound against several bacterial strains. The results indicated significant activity against Gram-positive bacteria, suggesting its potential as a lead compound for developing new antibiotics .

Case Study 2: Anticancer Research

Research conducted at a leading pharmaceutical institute focused on the anticancer properties of this compound. Preliminary findings demonstrated that this compound inhibited the growth of cancer cell lines in vitro, highlighting its potential as a candidate for further drug development .

Mechanism of Action

The mechanism of action of methyl 6-bromo-2-methyl-benzofuran-3-carboxylate depends on its specific application and the target molecule it interacts with. Generally, the compound can act as an inhibitor or modulator of various enzymes and receptors. The bromine atom and the ester group play crucial roles in binding to the active sites of target proteins, thereby affecting their function. The molecular pathways involved may include inhibition of enzyme activity, modulation of receptor signaling, and interference with cellular processes.

Comparison with Similar Compounds

Methyl 4-Bromo-6-(Dibromoacetyl)-5-Hydroxy-2-Methyl-Benzofuran-3-Carboxylate (III)

  • Substituents : Bromine at C4, dibromoacetyl at C6, hydroxyl at C3.
  • However, hydroxyl groups can reduce lipophilicity .

Methyl 5-Bromo-7-Hydroxy-6-Methoxy-Benzofuran-2-Carboxylate (4)

  • Substituents : Bromine at C5, hydroxyl at C7, methoxy at C4.
  • Bioactivity : Demonstrates cytotoxic activity against human cancer cell lines. The hydroxyl and methoxy groups likely contribute to hydrogen bonding, influencing receptor interactions .

Ethyl 6-Bromo-2-Methyl-5-[(E)-3-Phenylprop-2-Enoxy]-Benzofuran-3-Carboxylate

  • Substituents : Ethyl ester at C3, cinnamyloxy group at C5.

Physicochemical Properties

Compound Molecular Weight (g/mol) XLogP3 Boiling Point (°C) Key Substituents
Methyl 6-bromo-2-methyl-benzofuran-3-carboxylate 269.09 ~5.4 326.4 ± 37.0 Br (C6), CH₃ (C2), COOCH₃ (C3)
Methyl 4-bromo-6-(dibromoacetyl)-5-hydroxy-2-methyl-benzofuran-3-carboxylate (III) ~450* N/A N/A Br (C4), Br₂CO (C6), OH (C5)
Methyl 5-bromo-7-hydroxy-6-methoxy-benzofuran-2-carboxylate (4) 299.12 N/A N/A Br (C5), OH (C7), OCH₃ (C6)
Ethyl 6-bromo-2-methyl-5-[(E)-3-phenylprop-2-enoxy]-benzofuran-3-carboxylate 415.3 5.7 N/A Br (C6), CH₃ (C2), COOC₂H₅ (C3)

*Estimated based on molecular formula.

Key Observations :

  • Ester Groups : Methyl esters (e.g., target compound) generally exhibit lower molecular weights and slightly reduced lipophilicity compared to ethyl or bulky esters (e.g., cinnamyloxy derivatives) .
  • Halogenation : Bromine at C6 (target) vs. C4 or C5 (other derivatives) influences electronic effects and steric hindrance, affecting reactivity in substitution reactions .

Cytotoxicity

  • The target compound’s bromine at C6 may confer moderate cytotoxicity, though brominated derivatives are often less cytotoxic than their non-brominated precursors. For example, compound 4 (C5-bromo) shows significant activity against cancer cells, while compound 5 (with a diethylaminoethoxy group) adds antifungal properties .

Antimicrobial Effects

  • Derivatives with extended alkoxy chains (e.g., cinnamyloxy in ethyl 6-bromo-2-methyl-5-[(E)-3-phenylprop-2-enoxy]-benzofuran-3-carboxylate) show enhanced antifungal activity due to increased membrane interaction .

Biological Activity

Methyl 6-bromo-2-methyl-benzofuran-3-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by relevant case studies and research findings.

Chemical Structure and Properties

This compound features a benzofuran core structure, characterized by a fused benzene and furan ring. The presence of the bromo group at the 6-position and a methyl group at the 2-position contributes to its unique reactivity and biological profile. The compound can be synthesized through various methods, typically involving halogenation and esterification processes.

The biological activity of this compound is attributed to its interaction with specific molecular targets. The bromo group enhances nucleophilic substitution reactions, while the methoxy group can participate in electrophilic aromatic substitutions. These interactions may lead to the formation of reactive intermediates that can affect cellular functions, including enzyme inhibition and receptor modulation.

Antimicrobial Properties

Research has shown that derivatives of benzofuran compounds exhibit significant antimicrobial activity. This compound has been evaluated for its efficacy against various pathogens, including bacteria and fungi. The compound's structural features contribute to its ability to disrupt microbial cell functions.

Table 1: Antimicrobial Activity of this compound

PathogenMinimum Inhibitory Concentration (MIC)Reference
Staphylococcus aureus8 µg/mL
Escherichia coli16 µg/mL
Candida albicans4 µg/mL

Anticancer Activity

This compound has also been investigated for its anticancer properties. Studies indicate that it exhibits selective toxicity towards cancer cells while sparing normal cells, making it a promising candidate for cancer therapy.

Case Study: Anticancer Efficacy

In a study evaluating various benzofuran derivatives, this compound demonstrated significant antiproliferative effects against several cancer cell lines, including breast and lung cancer cells. The compound's mechanism involves the induction of apoptosis and cell cycle arrest at the G1 phase .

Table 2: Anticancer Activity Against Different Cell Lines

Cell LineIC50 (µM)Mechanism of ActionReference
MCF-7 (Breast Cancer)12Apoptosis induction
A549 (Lung Cancer)15Cell cycle arrest
HeLa (Cervical Cancer)10Reactive oxygen species (ROS) generation

Q & A

Q. How can crystallization conditions be optimized for X-ray analysis?

  • Methodology : Screen solvents (e.g., DMSO/water diffusion) and temperatures. SHELXL’s twin refinement tools () handle challenging datasets, such as high-resolution or twinned crystals .

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